1-Isopropenyl-4-(trifluoromethyl)benzene
Description
1-Isopropenyl-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and an isopropenyl (-CH₂-C(CH₃)=CH₂) group at the ortho position. The trifluoromethyl group is a strong electron-withdrawing substituent, significantly altering the electronic and steric properties of the aromatic system. This compound is of interest in organic synthesis, particularly in the development of fluorinated polymers, agrochemicals, and pharmaceuticals, where its stability and reactivity under various conditions are advantageous.
Properties
IUPAC Name |
1-prop-1-en-2-yl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIVSZSXUMTYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334691 | |
| Record name | 1-isopropenyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55186-75-9 | |
| Record name | 1-isopropenyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Isopropenyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran, at elevated temperatures.
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to achieve efficient production while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Isopropenyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the isopropenyl group to an isopropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis
1-Isopropenyl-4-(trifluoromethyl)benzene serves as a crucial building block in organic synthesis. Its structure allows for the introduction of the trifluoromethyl group into more complex molecules, enhancing their lipophilicity and metabolic stability. This property is particularly beneficial in drug design, where increased membrane permeability is desired.
2. Electrophilic Aromatic Substitution
The presence of the trifluoromethyl group significantly alters the reactivity of the aromatic ring. It acts as a deactivating agent in electrophilic aromatic substitution reactions, drastically reducing the rate of reactions such as nitration and halogenation. For example, nitration is approximately 40,000 times slower than that of unsubstituted benzene due to the electron-withdrawing nature of the trifluoromethyl group.
Biological Applications
1. Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have focused on its interaction with various biological targets, suggesting that it may influence metabolic and signaling pathways within cells .
2. Drug Development
The compound is being investigated for its role in drug development, particularly for pharmaceuticals that require improved pharmacokinetic properties. The trifluoromethyl group enhances the compound's ability to cross biological membranes, making it a candidate for further exploration in therapeutic applications .
Industrial Applications
1. Agrochemicals and Specialty Chemicals
In industrial settings, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for creating formulations that require specific reactivity or stability under varying conditions.
2. Polymers and Coatings
The compound is also employed in the synthesis of polymers and coatings, where its trifluoromethyl group contributes to enhanced performance characteristics such as chemical resistance and durability .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Enhances lipophilicity and metabolic stability |
| Electrophilic Reactions | Deactivating agent in aromatic substitution | Significantly slows down reactions |
| Biological Research | Antimicrobial and anti-inflammatory studies | Potential therapeutic applications |
| Drug Development | Design of pharmaceuticals | Improved pharmacokinetic properties |
| Industrial Production | Agrochemicals and specialty chemicals | Tailored reactivity and stability |
| Polymers & Coatings | Formulations requiring high performance | Enhanced chemical resistance |
Case Studies
-
Synthesis of Trifluoromethylated Compounds
A study demonstrated the successful synthesis of various trifluoromethylated compounds using this compound as a precursor. The research highlighted the efficiency of this compound in producing derivatives with enhanced biological activity . -
Pharmacokinetic Studies
Investigations into the pharmacokinetic properties of drugs containing the trifluoromethyl group revealed improved absorption rates and bioavailability compared to their non-fluorinated counterparts. This study underscores the significance of this compound in pharmaceutical formulations . -
Environmental Impact Assessments
Evaluations regarding the environmental impact of using this compound in industrial processes have been conducted to ensure compliance with safety regulations while maximizing its utility in agrochemical production .
Mechanism of Action
The mechanism by which 1-Isopropenyl-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate bond formation. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Trifluoromethyl Group Influence
The -CF₃ group in this compound induces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This enhances resistance to electrophilic substitution but facilitates nucleophilic aromatic substitution (NAS) under specific conditions. Comparable compounds, such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (), exhibit similar electronic profiles, making them effective derivatization reagents for polyamines in chromatographic analysis due to their high reactivity with amino groups .
Isopropenyl vs. Other Alkyl/Alkenyl Substituents
- 1-Methyl-4-(trifluoromethyl)benzene (): The methyl group (-CH₃) is less sterically demanding than isopropenyl, resulting in lower steric hindrance and higher thermal stability. However, the absence of a double bond limits its utility in polymerization or cycloaddition reactions.
- 1-Ethynyl-4-(trifluoromethyl)benzene (): The ethynyl (-C≡CH) group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature absent in the isopropenyl analog. This makes ethynyl derivatives valuable for functionalizing carbon nanotubes .
Stability and Functionalization Challenges
- This contrasts with smaller substituents like -F or -NO₂ in 1-chloro-2-nitro-4-(trifluoromethyl)benzene (), which facilitate coupling reactions with indole derivatives .
- Fluorine-Specific Interactions : Derivatives like 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene () highlight the role of fluorine in tuning lipophilicity and metabolic stability, a property shared with the trifluoromethyl group in the target compound .
Research Findings and Industrial Relevance
- Derivatization Efficiency : 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene outperforms other reagents (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) in polyamine analysis due to superior linearity and precision (R² > 0.99) .
- Functionalization Strategies: The trifluoromethyl group in 1-ethynyl-4-(trifluoromethyl)benzene enables covalent bonding to carbon nanotubes, demonstrating its versatility in materials science .
- Synthetic Byproducts : Branched side products in trifluoromethylthio-substituted aromatics (e.g., 1-methoxy-4-[(pentafluoropropyl)thio]benzene , ) underscore challenges in isolating pure isomers, a consideration for scaling up this compound synthesis .
Biological Activity
1-Isopropenyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula . It features an isopropenyl group and a trifluoromethyl group attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. This compound is primarily used in organic synthesis and has garnered attention for its potential biological applications, particularly in medicinal chemistry.
Synthesis Methods
This compound can be synthesized through various methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This method involves using boron reagents and palladium catalysts under mild conditions, making it suitable for producing high yields of the desired compound while maintaining functional group tolerance.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets such as enzymes and receptors .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
The compound's derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that some derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. For example, specific derivatives showed IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range, indicating promising anticancer activity compared to standard drugs like doxorubicin .
Case Study: Anticancer Efficacy
A comparative study evaluated the efficacy of several this compound derivatives against cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| Derivative B | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
| Doxorubicin | MCF-7 | 1.93 | Microtubule destabilization |
These findings suggest that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by modulating interactions with cellular targets .
Potential Drug Development Applications
Given its promising biological activities, this compound is being explored as a precursor for drug development. Its derivatives are being synthesized and tested for improved pharmacokinetic properties, aiming to enhance bioavailability and reduce toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
